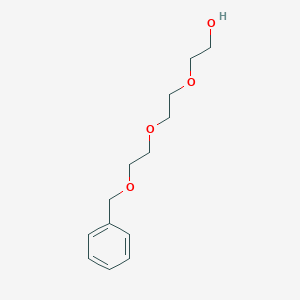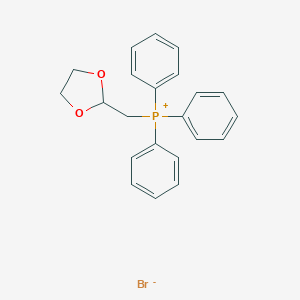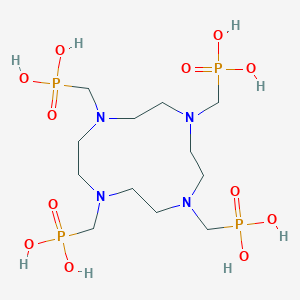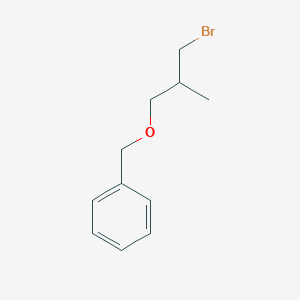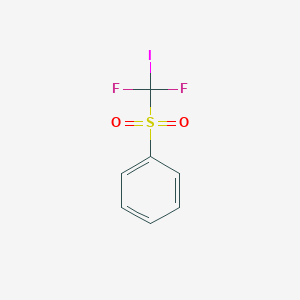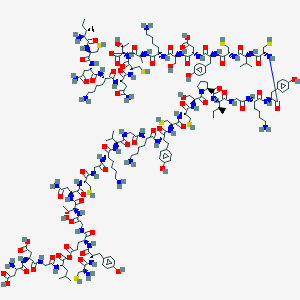
Group 5 allergens, Ambrosia
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Group 5 allergens are a class of proteins that are commonly found in pollen grains of various plants. One of the most well-known examples of Group 5 allergens is Ambrosia, which is commonly known as ragweed. Ambrosia is a major cause of seasonal allergies in many parts of the world, particularly in North America.
Mecanismo De Acción
Ambrosia pollen grains contain a variety of proteins, including Group 5 allergens. These proteins are capable of triggering an immune response in individuals who are allergic to them. When Ambrosia pollen grains are inhaled, the Group 5 allergens bind to specific receptors on the surface of immune cells, triggering the release of histamine and other inflammatory molecules. This leads to the symptoms of seasonal allergies.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of Ambrosia pollen grains have been extensively studied. In addition to triggering an immune response, Ambrosia pollen grains have been shown to cause oxidative stress and inflammation in the respiratory tract. They can also damage the epithelial cells that line the respiratory tract, leading to increased susceptibility to infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ambrosia pollen grains are a useful tool for studying the mechanisms of allergic reactions. They are easily obtained and can be used to induce allergic reactions in animal models. However, there are also limitations to using Ambrosia pollen grains in lab experiments. For example, the pollen grains may contain other proteins or contaminants that could confound the results of experiments.
Direcciones Futuras
There are several future directions for research on Ambrosia and Group 5 allergens. One area of focus is the development of more effective treatments for seasonal allergies. This could involve the development of new drugs that target the Group 5 allergens specifically, or the use of immunotherapy to desensitize individuals to Ambrosia pollen. Another area of research is the identification of other plants that produce Group 5 allergens, as well as the development of diagnostic tools to identify individuals who are allergic to these proteins. Finally, there is a need for more research on the biochemical and physiological effects of Group 5 allergens, particularly with regard to their potential role in the development of respiratory diseases such as asthma.
Métodos De Síntesis
Ambrosia is a plant that belongs to the family Asteraceae. It is an annual plant that grows up to 1-2 meters in height and produces small, green flowers. The synthesis of Ambrosia pollen grains occurs in the male flowers of the plant. The pollen grains are small, light, and easily carried by the wind, making them a major cause of seasonal allergies.
Aplicaciones Científicas De Investigación
Ambrosia has been extensively studied in the field of allergology. Its pollen grains are known to cause allergic reactions in many individuals, leading to symptoms such as sneezing, runny nose, and itchy eyes. Scientific research on Ambrosia has focused on understanding the mechanisms by which it causes these symptoms, as well as developing effective treatments for allergies.
Propiedades
Número CAS |
136882-65-0 |
|---|---|
Nombre del producto |
Group 5 allergens, Ambrosia |
Fórmula molecular |
C179H280N48O60S8 |
Peso molecular |
4321 g/mol |
Nombre IUPAC |
(3S)-3-amino-4-[[(2S)-1-[[2-[[(2S)-1-[(4S)-5-[[2-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2R)-1-[[2-[[(2S)-6-amino-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2S)-1-[(2S)-2-[[(2S,3S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[(2S,3R)-2-[[(2R)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2R)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]oxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]oxy-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C179H280N48O60S8/c1-14-86(9)139(190)171(277)220-122(79-292)164(270)210-111(63-127(187)236)159(265)201-105(31-20-25-55-184)153(259)209-112(64-128(188)237)160(266)218-125(82-295)169(275)226-144(90(13)231)179(285)287-177(283)88(11)196-150(256)104(30-19-24-54-183)202-163(269)117(73-228)213-162(268)115(67-137(248)249)211-156(262)108(59-92-35-43-96(233)44-36-92)208-165(271)123(80-293)221-174(280)141(85(7)8)224-168(274)124(81-294)217-158(264)110(61-94-39-47-98(235)48-40-94)207-152(258)102(28-17-22-52-181)198-132(241)71-195-173(279)142(87(10)15-2)225-170(276)126-32-26-56-227(126)176(282)118(74-229)214-166(272)120(77-290)219-167(273)121(78-291)216-157(263)109(60-93-37-45-97(234)46-38-93)206-151(257)101(27-16-21-51-180)197-131(240)70-194-172(278)140(84(5)6)223-154(260)103(29-18-23-53-182)199-130(239)68-193-149(255)119(76-289)215-161(267)113(65-129(189)238)212-175(281)143(89(12)230)222-134(243)72-191-147(253)106(203-155(261)107(204-146(252)100(186)75-288)58-91-33-41-95(232)42-34-91)49-50-138(250)286-178(284)116(57-83(3)4)200-133(242)69-192-148(254)114(66-136(246)247)205-145(251)99(185)62-135(244)245/h33-48,83-90,99-126,139-144,228-235,288-295H,14-32,49-82,180-186,190H2,1-13H3,(H2,187,236)(H2,188,237)(H2,189,238)(H,191,253)(H,192,254)(H,193,255)(H,194,278)(H,195,279)(H,196,256)(H,197,240)(H,198,241)(H,199,239)(H,200,242)(H,201,265)(H,202,269)(H,203,261)(H,204,252)(H,205,251)(H,206,257)(H,207,258)(H,208,271)(H,209,259)(H,210,270)(H,211,262)(H,212,281)(H,213,268)(H,214,272)(H,215,267)(H,216,263)(H,217,264)(H,218,266)(H,219,273)(H,220,277)(H,221,280)(H,222,243)(H,223,260)(H,224,274)(H,225,276)(H,226,275)(H,244,245)(H,246,247)(H,248,249)/t86-,87-,88-,89+,90+,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,139-,140-,141-,142-,143-,144-/m0/s1 |
Clave InChI |
LXSTYQMJTPDIKD-ZUJFLFOUSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CS)C(=O)N[C@@H]([C@@H](C)O)C(=O)OC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CS)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CS)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CO)NC(=O)[C@H](CS)NC(=O)[C@H](CS)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CS)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)OC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)N)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CS)N)N |
SMILES |
CCC(C)C(C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)OC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CS)NC(=O)C(C(C)C)NC(=O)C(CS)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C(C)CC)NC(=O)C3CCCN3C(=O)C(CO)NC(=O)C(CS)NC(=O)C(CS)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CS)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)OC(=O)C(CC(C)C)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)N)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CS)N)N |
SMILES canónico |
CCC(C)C(C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)OC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CS)NC(=O)C(C(C)C)NC(=O)C(CS)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C(C)CC)NC(=O)C3CCCN3C(=O)C(CO)NC(=O)C(CS)NC(=O)C(CS)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CS)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)OC(=O)C(CC(C)C)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)N)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CS)N)N |
Otros números CAS |
136882-65-0 |
Sinónimos |
Amb a V protein, Ambrosia artemisiifolia Amb t V protein, Ambrosia trifida AmbtV allergen protein, Ambrosia trifida AmbtV protein, Ambrosia trifida giant ragweed component RA5 group 5 allergens, Ambrosia Ra5 protein, Ambrosia artemisiifolia RA5 protein, Ambrosia trifida ragweed allergen Ra5 short ragweed component RA5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



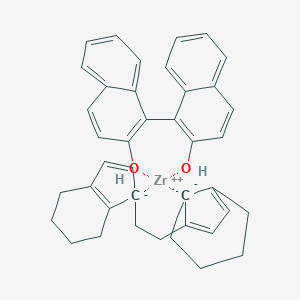
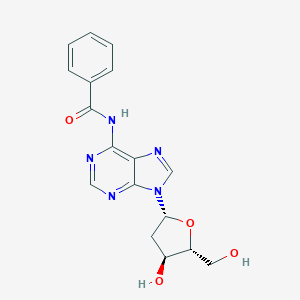
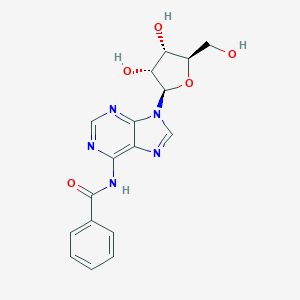
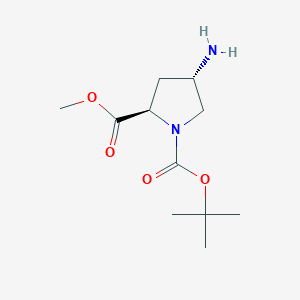
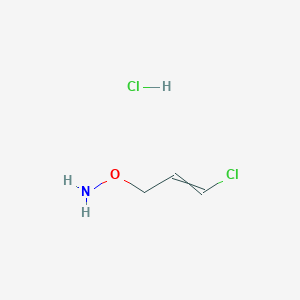
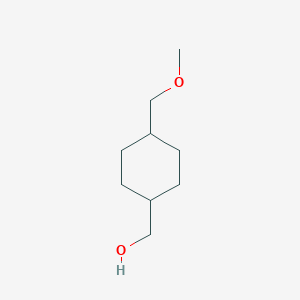
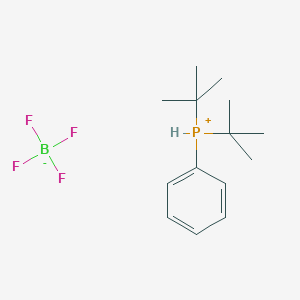
![Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B150722.png)
![10-Acetoxy-5H-dibenz[b,f]azepine-5-carboxamide](/img/structure/B150723.png)
